

# A Comparative Efficacy Analysis of Acumapimod and Losmapimod: A Guide for Researchers

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## Compound of Interest

Compound Name: *Acumapimod*

Cat. No.: *B1665003*

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This guide provides a detailed comparison of the efficacy of two p38 mitogen-activated protein kinase (MAPK) inhibitors, **Acumapimod** (BCT197) and Losmapimod (GW856553X). Both compounds target the p38 MAPK pathway, a key regulator of inflammatory responses, but have been investigated for different therapeutic indications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective clinical and preclinical data.

## Mechanism of Action: Targeting the p38 MAPK Pathway

Both **Acumapimod** and Losmapimod are orally active, small-molecule inhibitors of p38 MAPK, specifically targeting the  $\alpha$  and  $\beta$  isoforms.[1][2] The p38 MAPK signaling cascade is a crucial pathway activated by cellular stress and inflammatory cytokines.[3][4] Inhibition of p38 MAPK leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6, thereby mitigating inflammatory responses.[5]

## Comparative Efficacy Data

Direct head-to-head clinical trials comparing **Acumapimod** and Losmapimod have not been conducted. Therefore, this comparison is based on data from separate clinical trials for their primary indications: **Acumapimod** for Chronic Obstructive Pulmonary Disease (COPD) and Losmapimod for Facioscapulohumeral Muscular Dystrophy (FSHD).

## Biochemical Potency

Compound	Target	IC50 / pKi	Source
Acumapimod	p38α MAPK	IC50 < 1 μM	[6]
Losmapimod	p38α MAPK	pKi = 8.1	[7]
p38β MAPK	pKi = 7.6	[7]	
TNFα production (in human PBMCs)	IC50 = 0.1 μM	[1]	

## Clinical Efficacy in Primary Indications

**Acumapimod** in Acute Exacerbations of COPD (AECOPD) - AETHER Phase II Trial

**Acumapimod** has been investigated for its potential to treat acute exacerbations of COPD. The AETHER trial (NCT02700919) was a Phase II study evaluating two dose regimens of **Acumapimod** in patients hospitalized for severe AECOPD.[8][9]

Endpoint	High Dose Acumapimod (75mg/40mg/4 0mg on days 1, 3, 5)	Low Dose Acumapimod (40mg/20mg/2 0mg on days 1, 3, 5)	Placebo	Source
Change in FEV1 from baseline at Day 7	84mL (p=0.012)	115mL (p<0.001)	Not statistically significant	[8]
Reduction in Re- hospitalization Rate for AECOPD	50.3% (p=0.043)	-	-	[8]
Change in Fibrinogen from baseline at Day 7	-1.49 g/L	-1.22 g/L	-0.65 g/L	[8]
Change in hsCRP from baseline at Day 7	-16.70 mg/L	-10.42 mg/L	-5.34 mg/L	[8]

### Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD)

Losmapimod was investigated for its potential to treat FSHD by reducing the expression of the DUX4 gene, which is aberrantly expressed in the skeletal muscle of FSHD patients and is considered the primary cause of the disease.[10][11]

### ReDUX4 Phase IIb Trial (NCT04003974)

Endpoint	Losmapimod (15 mg BID)	Placebo	Source
Change in DUX4-driven gene expression (primary endpoint)	No significant difference	No significant difference	<a href="#">[12]</a> <a href="#">[13]</a>
Change in Muscle Fat Infiltration (MFI)	Slower progression (p=0.01)	-	<a href="#">[14]</a>
Patient Global Impression of Change (PGIC)	Significant improvement (p=0.02)	-	<a href="#">[15]</a>

#### REACH Phase III Trial (NCT05397470)

The Phase III REACH trial did not meet its primary endpoint of a significant change in Reachable Workspace (RWS) and showed no benefit over placebo for secondary endpoints. [\[16\]](#)[\[17\]](#)

## Experimental Protocols

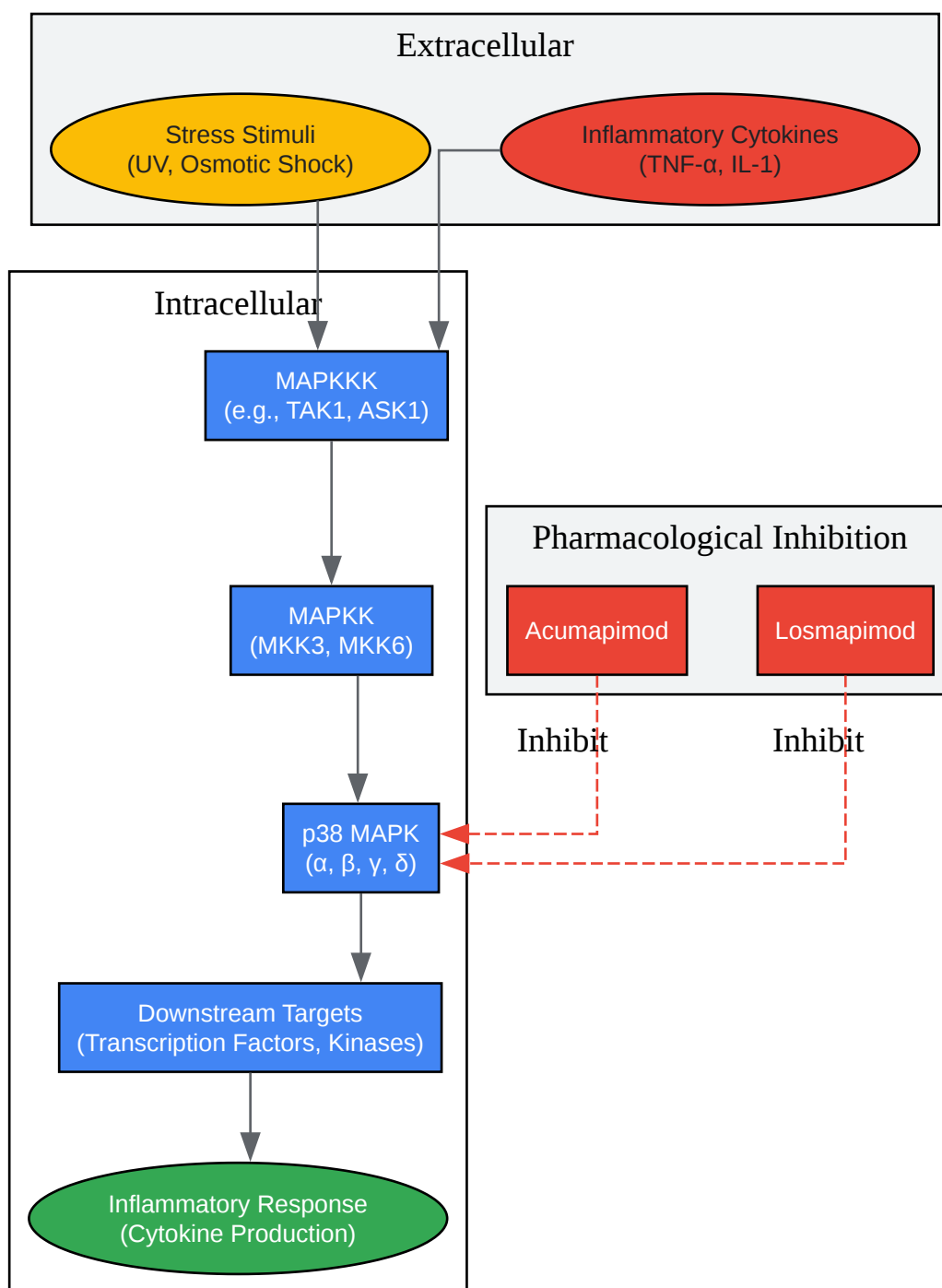
### AETHER Phase II Trial (Acumapimod in AECOPD)

- Study Design: A randomized, multinational, double-blind, placebo-controlled Phase II study. [\[9\]](#)
- Participants: 282 patients hospitalized for acute exacerbations of COPD.[\[8\]](#)[\[9\]](#)
- Intervention: Patients were randomized (1:1:1) to receive high-dose **Acumapimod**, low-dose **Acumapimod**, or placebo in addition to standard of care (including systemic corticosteroids and antibiotics).[\[8\]](#)
- Primary Endpoint: Change from baseline in Forced Expiratory Volume in 1 second (FEV1) to Day 7.[\[9\]](#)
- Biomarker Analysis: High-sensitivity C-reactive protein (hsCRP) and fibrinogen levels were assessed.[\[8\]](#)

## REACH Phase III Trial (Losmapimod in FSHD)

- Study Design: A randomized, double-blind, placebo-controlled, multi-national Phase III trial. [\[18\]](#)[\[19\]](#)
- Participants: Approximately 260 adults with a genetic confirmation of FSHD1 or FSHD2. [\[16\]](#)[\[20\]](#)
- Intervention: Patients were randomized (1:1) to receive losmapimod (15 mg tablet orally twice a day) or a matching placebo for a 48-week treatment period. [\[19\]](#)[\[20\]](#)
- Primary Endpoint: The absolute change from baseline in Reachable Workspace (RWS). [\[18\]](#)[\[19\]](#)
- Secondary Endpoints: Muscle fat infiltration (MFI) measured by MRI, Patient Global Impression of Change (PGIC), and Quality of Life in Neurological Disorders of the upper extremity (Neuro QoL UE). [\[18\]](#)[\[19\]](#)

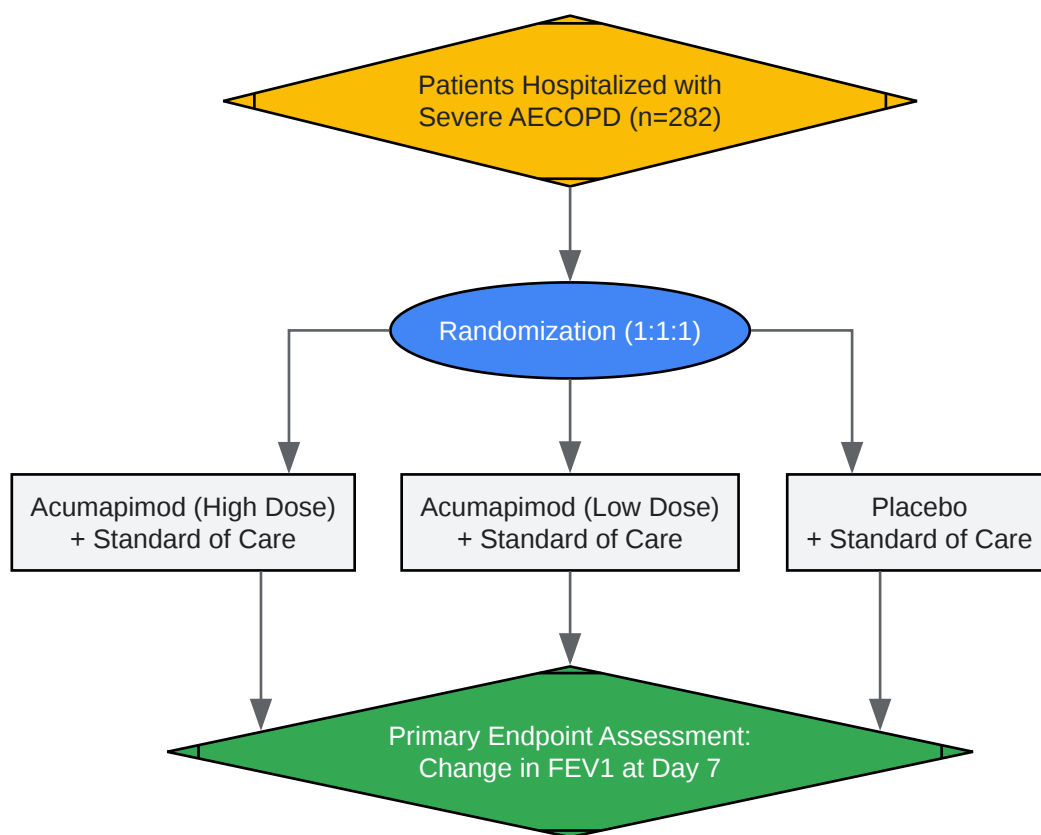
## Visualizing the Mechanism and Workflow p38 MAPK Signaling Pathway



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Caption: The p38 MAPK signaling pathway and points of inhibition by **Acumapimod** and Losmapimod.

## Clinical Trial Workflow: AECOPD (AETHER Trial)



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Caption: Workflow of the AETHER Phase II clinical trial for **Acumapimod** in AECOPD.

## Summary and Conclusion

**Acumapimod** and Losmapimod are both potent inhibitors of p38 MAPK, a key pathway in inflammation. While a direct efficacy comparison is not possible due to the differing clinical indications and trial designs, this guide provides a summary of their individual performance.

**Acumapimod** demonstrated a statistically significant improvement in lung function (FEV1) and a reduction in re-hospitalization rates in patients with severe AECOPD in a Phase II trial.[8] It also showed a dose-dependent reduction in key inflammatory biomarkers.[8]

Losmapimod, while showing promise in preclinical models by reducing DUX4 expression, did not meet its primary endpoint in a Phase III trial for FSHD.[11][12][16] However, in a Phase IIb study, it did show a potential benefit in slowing the progression of muscle fat infiltration and was associated with patient-reported improvements.[14][15]

For researchers and drug developers, the choice between these or similar p38 MAPK inhibitors will likely depend on the specific disease context and the desired therapeutic outcome. The data presented here offer a foundation for understanding the clinical potential and limitations of targeting the p38 MAPK pathway with these two distinct molecules.

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